

# Application Note & Protocol: Trolox Equivalent Antioxidant Capacity (TEAC) Assay

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Compound of Interest		
Compound Name:	(S)-Trolox	
Cat. No.:	B1298432	Get Quote

Topic: Standard Protocol for TEAC Assay using (S)-Trolox

Audience: Researchers, scientists, and drug development professionals.

### Introduction

The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a widely used method for determining the total antioxidant capacity of a substance.[1][2] It is an electron transfer-based assay that measures the ability of antioxidants to scavenge the stable radical cation, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+).[1][3] The assay compares the antioxidant capacity of a sample to that of **(S)-Trolox**, a water-soluble analog of Vitamin E, which serves as the standard.[4][5] This method is versatile and can be applied to both hydrophilic and lipophilic antioxidants in various samples, including biological fluids, food extracts, and pure compounds. [3][6][7]

## **Principle of the Assay**

The principle of the TEAC assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants present in the sample.[7] ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>), to generate the radical cation ABTS•+, which has a characteristic blue-green color with maximum absorbance at specific wavelengths, most notably 734 nm.[1][6][8] When an antioxidant is added, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a decolorization of the solution.[1][8] The degree of color change is proportional to the concentration of antioxidants in the sample.

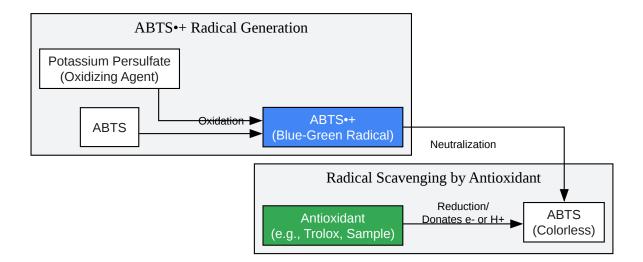




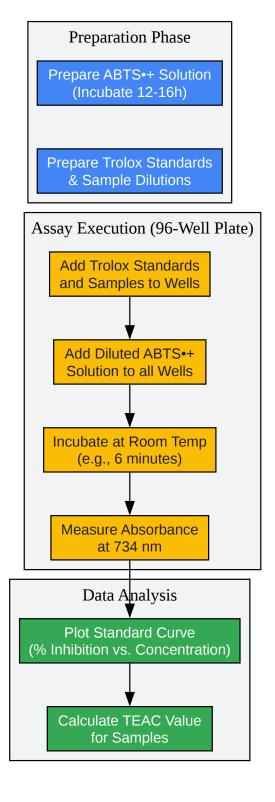


By comparing the decolorization caused by the sample to that of a Trolox standard curve, the antioxidant capacity can be quantified and expressed as Trolox Equivalents (TE).[4]









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